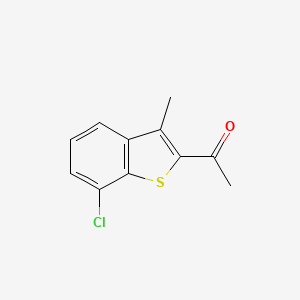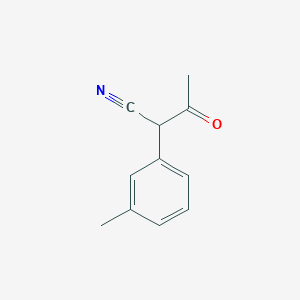![molecular formula C12H16ClN B3383035 2-[(3-Chlorophenyl)methyl]piperidine CAS No. 383128-23-2](/img/structure/B3383035.png)
2-[(3-Chlorophenyl)methyl]piperidine
Overview
Description
“2-[(3-Chlorophenyl)methyl]piperidine” is a chemical compound . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Anticancer Agents
Piperidine derivatives, including “2-[(3-Chlorophenyl)methyl]piperidine”, have been utilized in the development of anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antiviral Agents
Piperidine-based compounds have also been used in the creation of antiviral agents . For instance, Aloperine and Matrine, alkaloids of the Sophora containing two fused piperidine rings, have shown antiviral properties .
Antimalarial Agents
The piperidine nucleus has been used in the development of antimalarial agents . These compounds have shown effectiveness in inhibiting the growth of malaria parasites.
Antimicrobial and Antifungal Agents
Piperidine derivatives have been used in the development of antimicrobial and antifungal agents . These compounds have shown significant inhibitory effects against a variety of microbial and fungal species.
Analgesic and Anti-inflammatory Agents
Piperidine is a key component in the production of analgesic and anti-inflammatory drugs . These drugs help in relieving pain and reducing inflammation in the body.
Antipsychotic Agents
Piperidine derivatives have been used in the development of antipsychotic agents . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought.
Future Directions
Piperidine derivatives, including “2-[(3-Chlorophenyl)methyl]piperidine”, continue to be a significant area of research in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSYSGSATYWYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382952.png)
![Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B3382956.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3382964.png)
![4-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382967.png)
![tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate](/img/structure/B3382974.png)
![3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid](/img/structure/B3382996.png)

![4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3383008.png)





